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In Vitro Antibacterial Activity and Cross-Resistance
Profile

Table 1: Minimum Inhibitory Concentration (MICgo) Comparison of Lascufloxacin and Other

Antimicrobials (pg/mL) [1]

Pathogen

(Number of Lascufloxacin Levofloxacin Garenoxacin Ciprofloxacin Comments

Isolates)

MRSA (100) 2 >128 64 >128 Activity almost same
as
linezolid/vancomycin
[1]

MSSA (30) 0.015 0.25 0.03 - -

S. 0.12 4 1 - More potent than all

epidermidis other agents tested

(30) [1]

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s532522?utm_src=pdf-body
https://www.smolecule.com/products/s532522?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC5444182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5444182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5444182/
https://www.smolecule.com/products/s532522?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O I e C U | e Specifications & Pricing

Pathogen
(Number of Lascufloxacin Levofloxacin Garenoxacin Ciprofloxacin Comments
Isolates)

E. faecalis 0.12 2 0.25 - More potent than all
(30) other agents tested

[1]

S. 0.06 1 0.06 - -
pneumoniae
(PSSP, 30)

S. 0.06 1 0.06 - -

pneumoniae
(PRSP, 30)

Table 2: Activity Against Anaerobic Bacteria (MIC ranges, pg/mL) [2] [3]

Genus Lascufloxacin MIC Range (ug/mL)
Porphyromonas spp. <0.015-4
Prevotella spp. 0.125-4
Fusobacterium spp. 0.06 - 0.5
Parvimonas micra 0.25-16
Gram-positive anaerobic cocci <0.015-2

Detailed Experimental Protocols

The robust data supporting lascufloxacin's profile come from standardized and rigorous experimental methods.

Broth and Agar Dilution Methods for MIC Determination
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The core data on antibacterial activity were generated primarily using broth or agar dilution methods

according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) [1].

e Bacterial Strains: Studies used fresh clinical isolates (2013-2015) from Japanese hospitals. For key
species, only one isolate per patient was used to avoid skewing data [1]

¢ Quinolone-Resistant Mutants: Laboratory-generated mutants were used to study cross-resistance.
These included sequentially selected quinolone-resistant strains of S. aureus, S. pneumoniae, and E.
coli derived from parent strains using various quinolones [1]

¢ Procedure: Two-fold serial dilutions of antibiotics were prepared in agar or broth media, inoculated
with a standardized bacterial density (~10* CFU/spot for agar), and incubated. The MIC was recorded
as the lowest concentration that completely inhibited visible growth [1]

Enzymatic Inhibition Assay

To investigate the mechanism behind reduced cross-resistance, researchers conducted enzymatic inhibition

assays against the molecular targets of quinolones: DNA gyrase and topoisomerase IV [4] [1].

e Enzyme Sources: The study used both wild-type and mutated target enzymes from S. aureus [1]

e Measurement: The assay measured the 50% inhibitory concentration (ICso) of lascufloxacin and
comparator quinolones against the supercoiling activity of DNA gyrase and the decatenation activity of
topoisomerase V. Lascufloxacin showed potent inhibitory activity against both wild-type and
mutated enzymes, explaining its activity against quinolone-resistant whole bacteria [4] [1]

The following diagram illustrates the logical flow of the key experiments conducted to establish the profile of

lascufloxacin.
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In Vitro Susceptibility Testing

» CLSI broth/agar dilution
¢ Clinical isolates & lab-derived mutants
* Output: MIC50, MIC90

Key Finding: Most potent anti-Gram-positive
activity among tested quinolones

Enzymatic Inhibition Assay Intrapulmonary Pharmacokinetics

* Inhibit DNA gyrase & topoisomerase [V * Healthy volunteers, single 75mg dose
* Use of wild-type & mutated enzymes * Bronchoalveolar lavage (BAL)
* Output: IC50 values * Measure in plasma, ELF, and AM

Key Finding: Potent activity against Key Finding: High & sustained concentrations
both wild-type and mutated enzymes at infection site (ELF & AM)

Click to download full resolution via product page

Pharmacokinetic and Clinical Correlates

Beyond in vitro potency, effective treatment requires the drug to reach the site of infection.

Intrapulmonary Penetration

A study in healthy volunteers given a single 75 mg oral dose showed that lascufloxacin achieves high and

sustained concentrations at the primary site of respiratory infection [5].

¢ Epithelial Lining Fluid (ELF): The maximum concentration (Cmax) was 12.3 yg/mL, with an area

under the curve (AUCo—24) of 123 pg-h/mL. The average concentration in ELF was 57.5 to 86.4 times

higher than the free drug concentration in plasma [5]
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e Alveolar Macrophages (AM): The Cmax was 21.8 pug/mL, with an AUCo-24) of 325 ug-h/mL. The
average concentration in AM was 71.0 to 217 times higher than the free drug concentration in plasma

[5]

These concentrations significantly exceed the MICoo for common respiratory pathogens, supporting its clinical

use for pneumonia.

Clinical Effectiveness Against Resistant Pathogens

Recent clinical studies confirm the translational value of its in vitro profile.

¢ Macrolide-Resistant *Mycoplasma pneumoniae*: A 2025 prospective study found lascufloxacin
was highly effective, with 90% of patients experiencing fever resolution within 48 hours—a
result equivalent to minocycline, the recommended first-line treatment for these resistant strains [6]

¢ Real-World Pneumonia Treatment: A 2024 retrospective study on hospitalized pneumonia patients
concluded that intravenous lascufloxacin was clinically effective, including for cases with underlying
lung diseases and lung abscesses, with 81.5% of patients improving and no severe adverse events
reported [7]

Summary for Researchers

Lascufloxacin distinguishes itself from existing quinolones through its enhanced activity against Gram-
positive bacteria, potent inhibition of both wild-type and mutated target enzymes, favorable
intrapulmonary penetration, and demonstrated clinical efficacy against resistant pathogens like MRSA

and macrolide-resistant Mycoplasma pneumoniae.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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